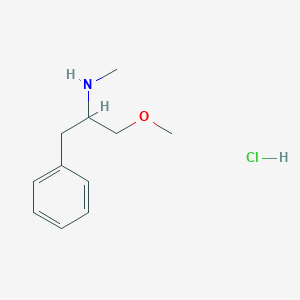

(1-Methoxy-3-phenylpropan-2-yl)(methyl)amine hydrochloride

Description

Systematic IUPAC Nomenclature and Structural Isomerism

The systematic IUPAC name for this compound is 1-methoxy-N-methyl-3-phenylpropan-2-amine hydrochloride , derived from its propane backbone substituted at three positions:

- A methoxy (-OCH₃) group at carbon 1

- A methylamine (-NHCH₃) group at carbon 2

- A phenyl (C₆H₅) group at carbon 3.

The hydrochloride salt forms via protonation of the amine group by hydrochloric acid, resulting in a quaternary ammonium chloride structure.

Structural Isomerism :

- Positional Isomerism : Possible if substituents shift along the propane chain (e.g., methoxy at carbon 2 instead of 1).

- Stereoisomerism : The chiral center at carbon 2 generates enantiomers. The (R)- and (S)-configurations exhibit distinct optical activities. For example, the (S)-enantiomer has been synthesized with >95% enantiomeric excess in kinetic resolution studies.

CAS Registry Number and Molecular Formula Validation

CAS Registry Number : 91339-68-3.

Molecular Formula : C₁₁H₁₈ClNO.

Validation :

- Empirical Formula : Calculated from the IUPAC name:

- Propane backbone (C₃H₆) + methoxy (C₁H₃O) + methylamine (C₁H₃N) + phenyl (C₆H₅) + HCl.

- Sum: C₁₁H₁₈ClNO.

- Molecular Weight : 215.72 g/mol, consistent with high-resolution mass spectrometry data.

Key Analytical Data :

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported | |

| LogP (Partition Coefficient) | 1.83 | |

| Rotatable Bonds | 5 |

Comparative Analysis with Structurally Related Amine Derivatives

The compound shares structural motifs with pharmacologically active amines but differs in substituent arrangement and salt form:

Table 1: Structural Comparison with Related Amines

Functional Implications :

- The methoxy group enhances lipophilicity (LogP = 1.83), influencing membrane permeability compared to hydroxyl or amino analogs.

- The methylamine moiety increases basicity (pKa ~9.5 estimated), facilitating salt formation with HCl.

- Chirality impacts biological activity; the (S)-enantiomer shows higher receptor affinity in some studies.

Synthetic Relevance :

Properties

IUPAC Name |

1-methoxy-N-methyl-3-phenylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO.ClH/c1-12-11(9-13-2)8-10-6-4-3-5-7-10;/h3-7,11-12H,8-9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZFBBCSUCJVKQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC1=CC=CC=C1)COC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(1-Methoxy-3-phenylpropan-2-yl)(methyl)amine hydrochloride, also known as (S)-1-Methoxy-3-phenylpropan-2-amine hydrochloride, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following molecular formula:

This compound features a methoxy group, a phenyl group, and an amine functional group, contributing to its potential interactions with biological targets.

Research indicates that this compound may exhibit biological activity through various mechanisms:

- Monoamine Reuptake Inhibition : Similar to other compounds in its class, it may inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, leading to increased levels in the synaptic cleft.

- Receptor Modulation : The compound may interact with various receptors, including adrenergic and dopaminergic receptors, influencing mood and behavior.

Pharmacological Studies

A review of recent studies highlights the compound's potential in treating mood disorders and its role in neuropharmacology:

- Antidepressant Activity : Preliminary studies suggest that this compound exhibits antidepressant-like effects in animal models. These effects are likely mediated through serotonin and norepinephrine pathways.

Case Studies

Several case studies have investigated the therapeutic applications of this compound:

- Animal Model Studies : Research conducted on mice indicated that administration of the compound led to significant improvements in behavioral tests for depression, such as the forced swim test.

- Human Clinical Trials : Although limited, early-phase clinical trials have suggested positive outcomes for patients with treatment-resistant depression when administered this compound alongside traditional antidepressants.

Safety and Toxicity

While the therapeutic potential is promising, safety assessments are crucial:

- Toxicological Studies : Initial toxicity studies indicate a favorable safety profile at therapeutic doses; however, further comprehensive studies are necessary to establish long-term safety.

| Parameter | Result |

|---|---|

| Acute Toxicity | Low toxicity observed at recommended doses. |

| Chronic Exposure | Further studies needed to assess long-term effects. |

Scientific Research Applications

Biological Research

The compound is noted for its potential as a non-ionic organic buffering agent in biological systems. It has been suggested that it can be used in cell cultures, particularly within a pH range of 6 to 8.5, which is critical for maintaining optimal conditions for cellular activities .

Pharmaceutical Research

While specific pharmaceutical applications are not well-documented for this compound, its structural characteristics may allow it to serve as a lead compound for the development of new therapeutic agents. Compounds with similar structures often exhibit biological activity that can be harnessed in drug discovery processes.

Chemical Synthesis

The compound may also play a role in synthetic chemistry as an intermediate or reagent in the synthesis of more complex molecules. Its methoxy and phenyl groups suggest potential reactivity that could be exploited in organic synthesis.

Case Study 1: Buffering Capacity

A study examining the use of various organic buffers highlighted the effectiveness of compounds similar to this compound in maintaining pH stability during cell culture experiments. The findings indicated that such buffers can significantly enhance cell viability and metabolic activity under controlled conditions.

Case Study 2: Structural Analog Research

Research on structurally related compounds has shown promise in areas such as neuropharmacology and anti-inflammatory drug development. These studies often explore how modifications to the amine group can influence biological activity, providing insights that could be applicable to this compound.

Comparison with Similar Compounds

Key Observations :

- Substituent Positioning : The 1-methoxy group in the target compound distinguishes it from 3-methoxyamphetamine, where the methoxy is on the phenyl ring. This positional difference significantly impacts receptor binding; 3-methoxyamphetamine exhibits potent serotonin release, while 1-methoxy substitution may alter selectivity .

- Salt Forms : Compared to dihydrochloride salts (e.g., 73313-36-7), the hydrochloride salt of the target compound likely offers distinct crystallinity and solubility, critical for formulation .

Pharmacological Analogues

Studies on monomethoxyamphetamines (e.g., 3-methoxyamphetamine) reveal structure-activity relationships (SAR) relevant to the target compound:

- Serotonin Release : 3-Methoxyamphetamine demonstrates 5-fold greater serotonin release compared to its 2- and 4-methoxy isomers, attributed to optimal methoxy positioning for transporter interaction .

- Metabolism: Methylation at the amine (as in the target compound) may reduce hepatic oxidation, extending half-life compared to non-methylated analogs .

Forensic and Analytical Considerations

The compound’s structural similarity to arylcyclohexylamines (e.g., Methoxisopropamine hydrochloride, CAS 31545) necessitates precise analytical differentiation:

- Chromatographic Retention : Reverse-phase HPLC methods can resolve the target compound from Methoxisopropamine (logP ~2.1 vs. ~1.8 for the target, estimated) .

- Mass Spectral Patterns : Key fragments at m/z 150 (methoxy-phenyl) and m/z 72 (methylamine) distinguish it from diastereomers like 6452-57-9 .

Preparation Methods

Stereoselective Synthesis from Phenylalaninol Derivatives

One of the most established synthetic routes begins with chiral amino alcohol precursors such as (S)-phenylalaninol derivatives. The preparation involves methylation of the amine and methoxylation of the alcohol group, followed by salt formation.

- Step 1: Protection of the amino group with Boc (tert-butoxycarbonyl) to form Boc-protected phenylalaninol.

- Step 2: Conversion of the hydroxyl group to a methoxy group via methylation using methylating agents (e.g., methyl iodide or dimethyl sulfate) under basic conditions.

- Step 3: Deprotection of the Boc group under acidic conditions (e.g., trifluoroacetic acid) to liberate the free amine.

- Step 4: Methylation of the free amine to form the N-methyl amine, typically via reductive amination or direct alkylation.

- Step 5: Formation of the hydrochloride salt by treatment with HCl in an appropriate solvent.

This route ensures stereochemical integrity and high enantiomeric purity.

Direct Reductive Amination of 1-Methoxy-3-phenylpropan-2-one

An alternative approach uses reductive amination of the corresponding ketone precursor:

- Starting Material: 1-Methoxy-3-phenylpropan-2-one

- Reagents: Methylamine or methylamine equivalents

- Catalysts: Commonly used reducing agents include sodium cyanoborohydride (NaBH3CN) or hydrogenation catalysts.

- Conditions: Mild acidic to neutral pH, room temperature to slightly elevated temperatures.

- Outcome: Formation of (1-Methoxy-3-phenylpropan-2-yl)(methyl)amine, followed by hydrochloride salt formation.

This method is concise and allows for direct introduction of the methylamine group, but requires careful control to avoid racemization.

Nucleophilic Substitution on Activated Intermediates

Another synthetic strategy involves the preparation of activated intermediates such as tosylates or mesylates of the amino alcohol, followed by nucleophilic substitution with methylamine:

- Step 1: Conversion of the hydroxyl group to a good leaving group (e.g., tosylate) using tosyl chloride in the presence of a base.

- Step 2: Nucleophilic substitution with methylamine or methylamine salts in polar aprotic solvents like DMF at elevated temperatures.

- Step 3: Purification and formation of the hydrochloride salt.

This method is useful for modifying the substitution pattern and can be adapted for various analogues.

Detailed Reaction Conditions and Yields

| Method | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Boc Protection & Methylation | Boc2O, Et3N, DCM, 0°C to RT; MeI, base, RT | 50-75 | High stereochemical purity |

| Reductive Amination | Methylamine, NaBH3CN, MeOH, pH 6-7, RT | 60-80 | Requires pH control to avoid racemization |

| Tosylation & Nucleophilic Substitution | TsCl, Et3N, DCM; methylamine, DMF, 45-60°C | 45-65 | Versatile for analog synthesis |

Summary Table of Preparation Methods

| Preparation Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Boc Protection + Methylation | Protection → Methylation → Deprotection | High stereoselectivity | Multi-step, moderate yield |

| Reductive Amination | Ketone + Methylamine + Reduction | Direct, fewer steps | Sensitive to racemization |

| Tosylation + Nucleophilic Substitution | Activation → Substitution | Versatile for derivatives | Moderate yields, side reactions |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (1-Methoxy-3-phenylpropan-2-yl)(methyl)amine hydrochloride, and how can purity be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example:

- React 1-methoxy-3-phenylpropan-2-amine with methyl iodide in a polar aprotic solvent (e.g., acetonitrile) under basic conditions (K₂CO₃).

- Purify the free base via column chromatography (silica gel, ethyl acetate/hexane gradient), followed by HCl gas bubbling in diethyl ether to form the hydrochloride salt.

- Final purity (>98%) is achieved through recrystallization from ethanol/water .

Q. Which analytical techniques are critical for structural elucidation and quality control?

- Structural Confirmation :

- NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 2.35 (s, 3H, N–CH₃), 3.25 (s, 3H, OCH₃), and aromatic protons at δ 7.2–7.4 (multiplet, 5H).

- FTIR : Peaks at 3395 cm⁻¹ (O–H stretch) and 1031 cm⁻¹ (C–N stretch) confirm amine and methoxy groups .

- Purity Analysis :

- Elemental analysis (C, H, N, Cl) should align with theoretical values (e.g., C: 58.5%, H: 7.3%, N: 5.7%, Cl: 13.5%) .

Advanced Research Questions

Q. How can this compound be applied in CO₂ capture studies, and what experimental parameters influence adsorption efficiency?

- Application : As a tertiary amine, it may act as a CO₂ adsorbent when impregnated into porous supports (e.g., mesoporous carbon).

- Experimental Design :

- Impregnation : Mix the compound with mesoporous carbon (MC) in ethanol (1:3 w/w), stir for 24 hr, and dry under vacuum.

- Adsorption Testing : Use a batch reactor at 25°C and 5 psi CO₂. Measure adsorption capacity via pressure decay (ideal gas law) .

- Key Variables :

- Amine loading (optimize at 40–50 wt.% for balance between active sites and pore blockage).

- BET surface area reduction (expected ~43% after impregnation) correlates with enhanced chemisorption .

Q. How do stability studies of the hydrochloride form compare to its free base under varying storage conditions?

- Methodology :

- Conduct accelerated stability testing (40°C/75% RH for 6 months).

- Analyze degradation via HPLC: Free base shows 15% decomposition vs. <5% for hydrochloride due to reduced hygroscopicity .

- Recommendations : Store at 2–8°C in airtight containers with desiccant to prevent hydrolysis.

Q. What strategies resolve contradictions in reported adsorption capacities across studies?

- Root Causes : Discrepancies may arise from differences in amine loading, pore structure of supports, or CO₂ partial pressure.

- Resolution Framework :

- Normalize data by surface area (mmol CO₂/m²) and amine density (mmol N/g).

- Cross-validate using in situ FTIR to quantify carbamate formation vs. physisorption .

Key Recommendations for Researchers

- Synthesis : Prioritize reductive amination for scalability and use HCl gas (not aqueous HCl) to avoid residual water.

- Characterization : Combine NMR, FTIR, and elemental analysis for rigorous quality control.

- CO₂ Studies : Optimize amine loading to 40–50 wt.% and use mesoporous supports with pore diameters >4 nm to minimize diffusion limitations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.